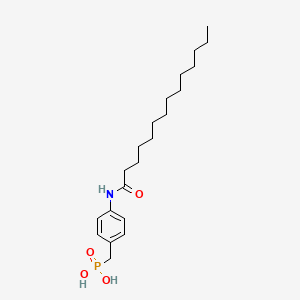
S32826
Descripción general
Descripción
Autotaxina es una enzima que cataliza la transformación de lisofosfatidilcolina en ácido lisofosfatídico, un fosfolípido involucrado en diversas actividades celulares como la motilidad y la señalización de crecimiento . Debido a su papel significativo en condiciones patológicas como la oncología y la diabetes, S32826 ha llamado la atención por sus posibles aplicaciones terapéuticas .
Mecanismo De Acción
S32826 ejerce sus efectos inhibiendo la actividad enzimática de la autotaxina. La autotaxina cataliza la conversión de lisofosfatidilcolina en ácido lisofosfatídico, que luego interactúa con los receptores acoplados a proteínas G para inducir diversas respuestas celulares . Al inhibir la autotaxina, this compound reduce la producción de ácido lisofosfatídico, modulando así las actividades celulares asociadas con este fosfolípido .
Análisis Bioquímico
Biochemical Properties
S32826 interacts with various autotaxin isoforms, inhibiting their activity . It has been shown to inhibit the release of LPA from adipocytes, indicating its role in biochemical reactions . The nature of these interactions involves the inhibition of the enzymatic site required for LPA generation .
Cellular Effects
This compound has been evaluated in cellular models of diabesity and oncology . It influences cell function by inhibiting the production of LPA, a compound involved in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 4-Tetradecanamidobenzylphosphonic acid involves its binding interactions with autotaxin, leading to enzyme inhibition . This results in a decrease in the conversion of lysophosphatidylcholine into LPA, thereby affecting changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 4-Tetradecanamidobenzylphosphonic acid are centered around its interaction with autotaxin
Métodos De Preparación
La síntesis de S32826 implica un cribado sistemático de varios miles de compuestos utilizando un ensayo colorimétrico. Este proceso aprovecha la actividad fosfodiesterasa de la autotaxina, que es esencial para la generación de ácido lisofosfatídico . El compuesto se sintetiza mediante la reacción de ácido [4-(tetradecanoilamino)bencil]fosfónico con varios reactivos en condiciones controladas
Análisis De Reacciones Químicas
S32826 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas, aunque los estudios detallados sobre esta reacción son limitados.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando al grupo ácido fosfónico.
Los reactivos comunes utilizados en estas reacciones incluyen para-nitrofenilfosfonato y bromuro de hexadeciltrimetilamonio . Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original, modificados para mejorar su actividad inhibitoria contra la autotaxina .
Aplicaciones Científicas De Investigación
S32826 tiene varias aplicaciones de investigación científica, que incluyen:
Comparación Con Compuestos Similares
S32826 es único debido a su alta potencia y selectividad como inhibidor de la autotaxina. Los compuestos similares incluyen:
α-bromofosfonato 8: Exhibe una mejora de 1000 veces en potencia sobre otros inhibidores.
GLPG1690: Otro potente inhibidor de la autotaxina actualmente en ensayos clínicos.
BBT-877: Un inhibidor de la autotaxina estructuralmente diverso también en ensayos clínicos.
En comparación con estos compuestos, this compound destaca por su fuerte efecto inhibitorio y selectividad in vitro, aunque su pobre estabilidad in vivo y biodisponibilidad limitan su uso en estudios con animales .
Propiedades
IUPAC Name |
[4-(tetradecanoylamino)phenyl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXAHVRWFHOKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657694 | |
| Record name | {[4-(Tetradecanoylamino)phenyl]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096770-84-1 | |
| Record name | {[4-(Tetradecanoylamino)phenyl]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of S32826 and its downstream effects?
A1: this compound ([4-(Tetradecanoylamino)benzyl]phosphonic acid) is a potent and selective inhibitor of autotaxin (ATX). [] ATX is an enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). [, ] By inhibiting ATX, this compound prevents the formation of LPA, a bioactive lipid involved in various cellular processes such as cell migration, invasion, proliferation, and survival. [, ] Studies have shown that this compound can inhibit the migration of ovarian cancer cells overexpressing ATX and enhance the activation of caspase 3/7 induced by carboplatin, suggesting its potential in cancer therapy. []
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts don't offer specific spectroscopic data, the chemical name [4-(Tetradecanoylamino)benzyl]phosphonic acid allows us to deduce its structure. It includes a phosphonic acid group, a tetradecanamide side chain, and a benzene ring. This information can be used to calculate its molecular formula and weight.
Q3: How does this compound affect cell motility in the context of cancer?
A3: Research indicates that this compound can influence cell motility differently depending on the type of cancer and the LPA receptors involved. In liver epithelial cells treated with carcinogens, this compound suppressed cell motility induced by both a tumor initiator and a promoter by blocking extracellular LPA synthesis. [] This suggests that this compound's impact on cell motility is mediated through its inhibition of ATX and the subsequent reduction of LPA production.
Q4: Are there any known limitations or drawbacks associated with this compound?
A5: Yes, despite its potency as an ATX inhibitor, this compound suffers from drawbacks that have hindered its development as a therapeutic. Specifically, its poor in vivo stability and/or bioavailability have prevented its effective use in animal models for several pathologies. [] This highlights the need for further research to optimize its pharmacokinetic properties, potentially through the development of more stable analogs or alternative delivery strategies.
Q5: What are the potential applications of this compound beyond cancer?
A6: Beyond its potential in cancer, this compound has shown promise in treating other conditions. Research suggests its possible application in lowering intraocular pressure (IOP) in glaucoma. [] This is attributed to its ability to inhibit ATX activity in the aqueous humor, thus influencing the IOP regulation pathway. Further research is needed to fully elucidate this mechanism and explore its therapeutic potential in this area.
Q6: What is the significance of this compound in ATX research?
A7: this compound has played a crucial role as a pharmacological tool in validating the role of ATX in various pathologies. [] Being the first reported inhibitor of ATX with an IC50 in the nanomolar range, it has enabled researchers to study the effects of ATX inhibition in cellular models. [] Despite its limitations in in vivo settings, this compound remains a valuable tool for in vitro studies investigating the ATX-LPA axis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



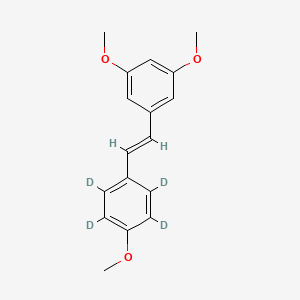
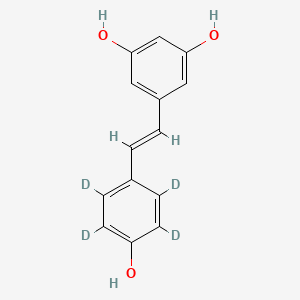
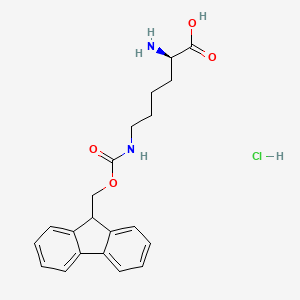


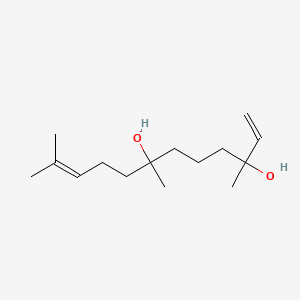
![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)
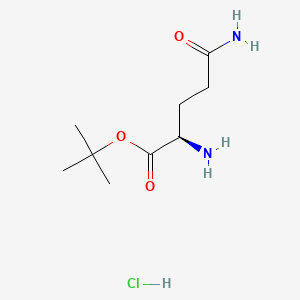
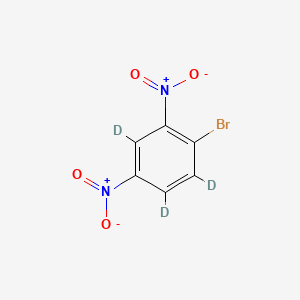
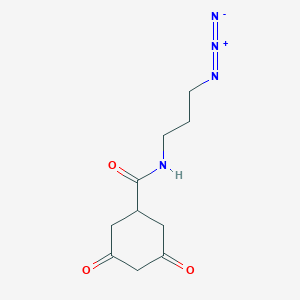
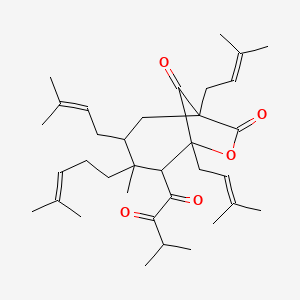
![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)
